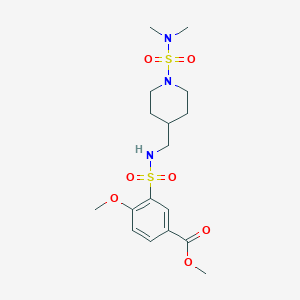

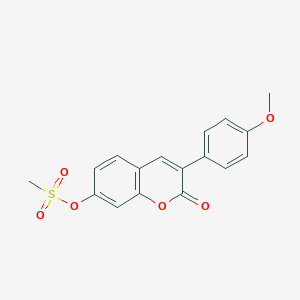

![molecular formula C15H11Cl2N3S B2577331 4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-36-1](/img/structure/B2577331.png)

4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG1478, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline-based tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR).

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. The study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and found that compounds exhibited significant activity against microbes, with some showing promising profiles against both pain and inflammation. This indicates the potential of quinazoline derivatives as sources for developing new antimicrobial, analgesic, and anti-inflammatory compounds (Dash et al., 2017).

Cytotoxic Activity

Another aspect of quinazoline derivatives is their cytotoxic activity, which has implications for cancer research. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, a structural analog of quinazolines, and tested them for cytotoxic activity against various cancer cell lines. Some compounds exhibited potent cytotoxicity, suggesting their utility in anticancer strategies (Deady et al., 2003).

Corrosion Inhibition

Quinazoline derivatives have also been studied for their corrosion inhibition properties. Kumar et al. (2020) investigated the corrosion inhibition efficiency of quinazoline derivatives on mild steel in an acidic medium, demonstrating excellent inhibition efficiencies. This research opens pathways for the use of quinazoline derivatives in protecting metals against corrosion (Kumar et al., 2020).

Antitubercular Activity

The antitubercular activity of quinazoline derivatives has been explored, with compounds synthesized for this purpose showing moderate to promising activity against Mycobacterium tuberculosis. This highlights the potential of quinazoline derivatives in developing new antitubercular agents (Pattan et al., 2006).

Synthesis and Structural Studies

The synthesis and structural elucidation of quinazoline derivatives are crucial for understanding their biological activities and potential applications. Studies have focused on developing efficient synthetic routes and characterizing these compounds using various spectroscopic techniques, providing insights into their chemical properties and the basis for their biological activities (Keivanloo et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiproliferative activity against various human cancer cell lines .

Mode of Action

It has been observed that similar compounds can inhibit the migration ability of tumor cells in a concentration-dependent and time-dependent manner, and block the cell cycle in the s phase .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have been shown to inhibit the colony formation of tumor cells .

properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S/c16-11-6-5-9(7-12(11)17)8-18-14-10-3-1-2-4-13(10)19-15(21)20-14/h1-7H,8H2,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNHDASETYQLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

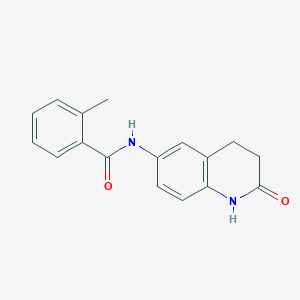

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577249.png)

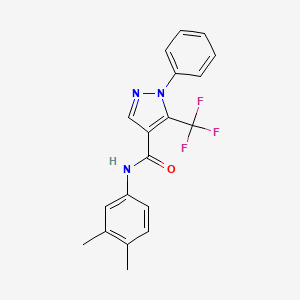

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)

![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)